[1-(Cyclopropylmethyl)cyclopropyl]methanol
Description
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
[1-(cyclopropylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H14O/c9-6-8(3-4-8)5-7-1-2-7/h7,9H,1-6H2 |
InChI Key |
JUJPFPVWKFAVFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2(CC2)CO |
Origin of Product |
United States |
Mechanistic Investigations of Cyclopropylcarbinol Rearrangements and Reactivity
Elucidation of Cyclopropylcarbinyl Cation Rearrangement Mechanisms
The rearrangement of cyclopropylcarbinyl cations is a cornerstone of carbocation chemistry, demonstrating complex equilibria between different cationic species. The departure of a leaving group, such as a hydroxyl group from a cyclopropylcarbinol, generates a highly reactive cyclopropylcarbinyl (CPC) cation. This cation does not typically exist as a static entity but rather as a dynamic system in equilibrium with other cationic forms, including cyclobutyl and homoallylic cations. researchgate.netbeilstein-journals.org The interconversion among these species is remarkably facile, often proceeding through low-energy barriers. rsc.orgresearchgate.net Understanding the nature of the intermediates and transition states in this process is key to predicting and controlling the product distribution in reactions involving cyclopropylcarbinols.
Historically, the nature of the intermediates in cyclopropylcarbinol rearrangements has been a topic of debate. However, a consensus has emerged, supported by computational and experimental studies, that non-classical cyclopropylcarbinyl cations are viable, stable intermediates. chemrxiv.orgchemrxiv.org Unlike classical carbocations where the positive charge is localized on a single carbon atom, the CPC cation features a delocalized charge. rsc.org This delocalization involves the σ-electrons of the cyclopropane (B1198618) ring's C-C bonds, which overlap with the vacant p-orbital of the carbinyl carbon. This interaction results in a bisected geometry being the preferred conformation, where the C-H bond of the cationic carbon lies in the plane of the cyclopropane ring. chemrxiv.org Density Functional Theory (DFT) investigations have confirmed that these non-classical CPC cations exist as minima on the potential energy surface, acting as key intermediates in the reaction pathway. researchgate.netacs.org Their stability is a critical factor that allows for stereospecific nucleophilic substitutions under certain conditions, as the inherent chirality of a CPC cation generated from a chiral substrate can be maintained if nucleophilic attack is faster than rearrangement or racemization. chemrxiv.org
For many years, the symmetrical bicyclobutonium ion was proposed as a key intermediate in the interconversion of cyclopropylcarbinyl, cyclobutyl, and homoallylic cations. nih.gov However, recent high-level computational studies have revised this model. These investigations indicate that, in many systems, bicyclobutonium structures are not stable intermediates but rather high-energy transition states. researchgate.netchemrxiv.orgchemrxiv.orgacs.org This means they represent the peak energy point along the reaction coordinate for the interconversion between different CPC cation isomers or between CPC and cyclobutyl cations. chemrxiv.org While they are crucial for the rearrangement process, their transient nature means they are not directly observed as populated species in solution. The energy of these bicyclobutonium transition states, relative to the CPC intermediates, is influenced by the substitution pattern on the cationic framework. chemrxiv.orgacs.org
Once formed, the non-classical cyclopropylcarbinyl cation has several rearrangement pathways available to it. These rearrangements are driven by the release of the inherent strain of the three-membered ring (approximately 27 kcal/mol). The primary pathways involve ring opening to form more stable, classical carbocations.
Rearrangement to Homoallylic Cations: This is a very common pathway where one of the C-C bonds of the cyclopropane ring migrates and cleaves, leading to a homoallylic cation (a cation with the positive charge located three carbons away from a double bond). researchgate.netchemrxiv.orgchemrxiv.org This process is often highly facile and can be irreversible if the resulting homoallylic cation is significantly stabilized. rsc.orgresearchgate.net
Rearrangement to Cyclobutyl Cations: The CPC cation can also rearrange to a cyclobutyl cation through a process involving the bicyclobutonium transition state. beilstein-journals.org This pathway effectively expands the three-membered ring into a four-membered ring. The resulting cyclobutyl cation can then be trapped by a nucleophile or undergo further rearrangements.
The partitioning between these pathways is dictated by the substitution on the cyclopropylcarbinyl system and the reaction conditions. nih.gov Solvolysis reactions of cyclopropylcarbinyl and cyclobutyl derivatives often yield a mixture of cyclopropylcarbinyl, cyclobutyl, and homoallylic products, indicating a common cationic intermediate system. researchgate.netbeilstein-journals.org
Substituents on the cyclopropane ring or at the carbinyl carbon have a profound impact on the stability of the various cationic intermediates and transition states, thereby directing the rearrangement pathways and influencing the stereoselectivity of the reaction. chemrxiv.orgacs.org The electronic nature and position of the substituents determine which cationic structure (CPC, cyclobutyl, or homoallylic) is favored. acs.org
Computational studies have established clear trends: acs.org
Electron-donating groups (EDGs) at the C1 (carbinyl) position significantly stabilize the CPC cation.
EDGs at the C2 position (on the ring, adjacent to the carbinyl carbon) tend to favor bicyclobutonium or cyclobutyl structures.
EDGs at the C3/C4 positions (on the ring, distal to the carbinyl carbon) favor the formation of homoallylic cations.
Conversely, electron-withdrawing groups (EWGs) tend to create shallower potential energy surfaces where multiple cationic structures are close in energy and more easily accessible. acs.org
This substituent-dependent energy landscape is critical for stereoselectivity. For instance, in nucleophilic substitution reactions, if the CPC cation is sufficiently stabilized and the barriers to rearrangement are high, direct nucleophilic attack can occur stereospecifically. chemrxiv.orgresearchgate.net However, if substituents (such as a phenyl group) stabilize a rearranged homoallylic cation, the rearrangement can become competitive with or faster than nucleophilic attack. chemrxiv.orgacs.orgchemrxiv.org This leads to the formation of products from multiple rearranged carbocation intermediates, resulting in a loss of stereoselectivity. chemrxiv.orgresearchgate.net
| Substituent Position | Effect of Electron-Donating Group (EDG) | Effect of Electron-Withdrawing Group (EWG) |
|---|---|---|
| C1 (Carbinyl Carbon) | Stabilizes Cyclopropylcarbinyl (CPC) Cation | Destabilizes CPC, flattens energy surface |
| C2 | Favors Bicyclobutonium/Cyclobutyl Cations | Flattens potential energy surface |
| C3/C4 | Favors Homoallylic Cations | Flattens potential energy surface |
The rearrangement of cyclopropylcarbinols can be effectively catalyzed by Lewis acids, which facilitate the formation of the key carbocation intermediate by coordinating to the hydroxyl group. A notable example is the indium triflate [In(OTf)₃]-catalyzed rearrangement of aryl-substituted cyclopropyl (B3062369) carbinols. organic-chemistry.org This reaction provides a facile and stereoselective route to substituted all-trans-1,3-butadienes. organic-chemistry.org
The proposed mechanism involves the coordination of the indium(III) Lewis acid to the carbinol's oxygen atom, weakening the C-O bond. organic-chemistry.org This facilitates the departure of the hydroxyl group and the formation of a carbocation. When the cyclopropane ring bears an aryl substituent, the resulting benzylic carbocation is particularly stabilized. This stabilization directs the subsequent rearrangement, which involves the cleavage of the cyclopropyl ring to form the conjugated diene system. The reaction is often carried out under mild conditions, such as sonication in dichloromethane, and proceeds in high yields. organic-chemistry.org This method offers an efficient alternative to other diene synthesis protocols, avoiding harsh conditions or toxic catalysts. organic-chemistry.org
The reactive cyclopropylmethyl cation intermediate can be trapped not only by external nucleophiles but also by internal, tethered nucleophiles, leading to intramolecular cyclization reactions. This strategy has been employed to synthesize various heterocyclic structures. An efficient synthesis of tetrahydro-1,3-oxazepines, a seven-membered heterocyclic ring system, has been developed through the regioselective intramolecular amination of a cyclopropylmethyl cation. semanticscholar.orgacs.orgnih.gov
In this process, a substrate containing a cyclopropyl group and two imidate groups is treated to generate a cyclopropylmethyl cation. semanticscholar.orgfigshare.com The cation is then trapped by a nitrogen atom from one of the imidate groups. The presence of a carbocation-stabilizing substituent on the cyclopropane ring is crucial for the reaction's success. acs.orgnih.gov When using appropriately substituted cyclopropanes, this intramolecular amination can proceed with high diastereoselectivity, affording trans-substituted tetrahydro-1,3-oxazepines. semanticscholar.orgfigshare.com This method demonstrates how the complex rearrangement tendencies of cyclopropylmethyl cations can be harnessed for the construction of challenging molecular architectures. kisti.re.kr
Stereochemical Isomerization Mechanisms of Cyclopropanols (e.g., Silver(I)-Catalyzed cis-to-trans Conversion)
The stereochemical isomerization of cyclopropanols, particularly the conversion of cis-1,2-disubstituted cyclopropanols to their more stable trans-isomers, represents a significant transformation in organic synthesis. psu.edunih.gov While various catalytic methods exist for the isomerization of cyclopropane-containing molecules, they are often limited to those with carbonyl or vinyl substituents. nih.govresearchgate.net A notable advancement in this area is the development of a silver(I)-catalyzed isomerization of cyclopropanols. psu.edunih.gov
This catalytic process facilitates the conversion of readily accessible cis-1,2-disubstituted cyclopropanols into their less accessible trans-diastereomers, providing a straightforward route to both isomers from a single synthetic strategy for the cyclopropanol (B106826) core. psu.edunih.gov Mechanistic studies suggest that the reaction proceeds through the catalytic activity of silver homoenolates. psu.edunih.gov The isomerization is reported to be both enantiospecific and reversible, with the equilibrium favoring the formation of the thermodynamically more stable trans-product. psu.edu
The general procedure for this silver-catalyzed isomerization involves treating the cyclopropanol substrate with a silver(I) salt, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), in a suitable solvent like isopropanol (B130326) at room temperature. psu.edu While silver(I) salts have proven to be effective catalysts, other metal salts, including those of copper, iron, manganese, cobalt, and palladium, which are known to form metal homoenolates, did not show any catalytic activity for this specific stereochemical isomerization. psu.edu
It is important to note that many silver-catalyzed ring-opening functionalizations of cyclopropanols occur under oxidative conditions and proceed via a radical mechanism. psu.edu To investigate the possibility of a radical pathway in the cis-to-trans isomerization, reactions have been conducted in the presence of radical scavengers like TEMPO. The suppression of the isomerization and the isolation of a TEMPO adduct suggest that a radical pathway could be a competing process, although the primary mechanism for the desired isomerization is believed to involve silver homoenolates. psu.edu
Table 1: Comparison of Catalysts for Stereochemical Isomerization of Cyclopropanols
| Catalyst | Outcome of Isomerization | Proposed Intermediate/Pathway |
| Silver(I) Salts (e.g., AgOTf) | Effective for cis-to-trans conversion | Silver Homoenolates |
| Copper, Iron, Manganese, Cobalt, Palladium Salts | No stereochemical isomerization observed | - |
| Silver(I) Salts with TEMPO | Isomerization suppressed, TEMPO adduct formed | Radical Pathway |
Rearrangement of Vinyl Allene (B1206475) Oxides to Cyclopropylcarbinols
Vinyl allene oxides are reactive intermediates that can undergo a variety of rearrangements to form diverse products, including cyclopropylcarbinols. nih.gov These rearrangements are of interest due to their occurrence in biological systems, such as in the biosynthesis of jasmonic acid where an allene oxide is an intermediate. researchgate.net The reactivity of vinyl allene oxides is complex and can be influenced by factors such as pH. nih.gov
Under neutral or acidic conditions, the rearrangement of vinyl allene oxides can lead to the formation of cyclopropylcarbinols through processes that have been computationally characterized as S_N2, S_N1, and S_N1'-type mechanisms. nih.gov This indicates that the reaction pathway and the resulting product distribution are dependent on the specific reaction conditions.
The mechanism of rearrangement can be either concerted or stepwise, with the preference being influenced by the geometry of the allene oxide double bond and the substitution pattern on the epoxide. rsc.org Stepwise pathways are considered highly competitive and proceed through biradical or zwitterionic intermediates. rsc.org The complexity of these reaction pathways underscores the rich chemistry of vinyl allene oxides and their potential as precursors to cyclopropylcarbinol structures.
Chemical Reactivity of Cyclopropylmethyl Radical Species
Kinetics and Regioselectivity of Cyclopropylmethyl Radical Ring Opening to But-3-enyl Radicals
The cyclopropylmethyl radical is a well-studied reactive intermediate known for its extremely rapid ring-opening rearrangement to the but-3-enyl radical. psu.eduwikipedia.org This process is highly exothermic due to the release of the significant ring strain (approximately 115 kJ/mol) present in the three-membered ring. psu.edu The rate constant for the ring opening of the parent cyclopropylmethyl radical is on the order of 1.2 x 10⁸ s⁻¹ at 37 °C, making it a very fast process. psu.edu
The kinetics of this ring-opening can be influenced by substituents on both the cyclopropane ring and the radical center. psu.edu Factors that affect the rate of rearrangement include:
Stability of the initial radical: Substituents that stabilize the initial cyclopropylmethyl radical, such as a phenyl group, decrease the rate of ring opening due to benzylic stabilization. psu.edu
Stability of the rearranged radical: Conversely, substituents that lead to a more stable rearranged radical, such as those that would form a benzylic or tertiary radical upon ring opening, accelerate the process. psu.edu
Relief of additional strain: In strained polycyclic systems, the relief of additional ring strain can lead to even faster ring-opening rates compared to monocyclic analogues. psu.edu
The regioselectivity of the ring-opening is primarily governed by the formation of the more stable radical product. psu.edu For instance, a substituted cyclopropylmethyl radical will cleave the C-C bond that leads to the most stabilized but-3-enyl radical. psu.edu An interesting observation is the differing regioselectivity of cis- and trans-2-methylcyclopropylmethyl radicals. The cis-isomer preferentially cleaves to form the secondary pent-4-en-2-yl radical, while the trans-isomer favors the formation of the primary 2-methylbut-3-en-1-yl radical. The underlying reason for this stereochemical influence on regioselectivity is not fully understood. psu.edu
Table 2: Selected Kinetic Data for Cyclopropylmethyl Radical Ring Opening
| Radical Species | Rate Constant (k_R) at 37 °C (s⁻¹) | Key Factors Influencing Rate |
| Cyclopropylmethyl radical | 1.2 x 10⁸ | Parent system |
| Phenyl-substituted cyclopropylmethyl radical | Slower than parent | Stabilization of the initial radical |
| Radicals leading to benzylic/tertiary but-3-enyl radicals | Faster than parent | Stabilization of the rearranged radical |
| Bicyclo[2.1.0]pent-2-yl radical | Much faster than parent | Relief of additional strain |
Application of Cyclopropylmethyl Radical Ring Opening as Mechanistic Probes in Organic and Enzyme-Catalyzed Reactions
The rapid and well-characterized ring-opening of the cyclopropylmethyl radical has led to its extensive use as a "radical clock". psu.eduwikipedia.org This application serves as a powerful mechanistic probe to detect the presence of radical intermediates in both chemical and enzyme-catalyzed reactions. psu.edunih.gov The fundamental principle of a radical clock is the competition between a unimolecular rearrangement with a known rate (the ring opening) and a bimolecular reaction with an unknown rate. wikipedia.org
If a reaction involving a substrate containing a cyclopropylmethyl moiety yields ring-opened products, it provides strong evidence for the intermediacy of a cyclopropylmethyl radical. psu.edu For this to be a valid probe, the rate of the radical ring opening must be faster than or competitive with any other potential reactions of the radical intermediate. psu.edursc.org
This technique can also be used quantitatively to determine the rates of other reactions involving the radical intermediate. By analyzing the ratio of the unrearranged (cyclopropylmethyl) and rearranged (but-3-enyl) products, and knowing the rate of the ring-opening "clock" reaction, the rate of a competing reaction, such as hydrogen atom abstraction, can be calculated. psu.edu
In the context of enzyme-catalyzed reactions, cyclopropylmethyl-containing substrates have been instrumental in elucidating reaction mechanisms. psu.edunih.gov For example, if an enzyme-catalyzed oxidation of a methylcyclopropane (B1196493) derivative yields products derived from the but-3-enyl radical, it supports a mechanism involving a radical intermediate. The ratio of products can provide an estimate of the lifetime of this intermediate within the enzyme's active site. nih.gov To probe for very fast enzymatic steps, "hypersensitive" radical probes, which are substituted cyclopropylmethyl radicals that ring-open even faster than the parent system, can be employed. psu.edu
Theoretical and Computational Chemistry Approaches in Cyclopropylcarbinol Research
Electronic Structure and Bonding Theory of Cyclopropane (B1198618) Derivatives
The three-membered ring of cyclopropane presents a unique case of chemical bonding that has been the subject of extensive theoretical study. Two primary models, the Coulson-Moffitt model and the Walsh model, are typically used to describe its electronic structure.
The Coulson-Moffitt model addresses the significant angle strain in the cyclopropane ring, where the C-C-C bond angles are constrained to 60°. This model proposes that the carbon atoms utilize hybrid orbitals with increased p-character for the C-C bonds to minimize this strain. This results in the formation of "bent" or "banana" bonds, where the electron density of the C-C bonds is located outside the direct line connecting the carbon nuclei. These bent bonds are weaker than typical C-C sigma bonds due to less efficient orbital overlap. Consequently, the C-H bonds have a higher s-character, which is consistent with experimental observations.
The Walsh model offers an alternative description using molecular orbitals. It suggests that the carbon atoms in the cyclopropane ring are sp² hybridized. Two of these sp² orbitals on each carbon form bonds with hydrogen atoms. The remaining sp² orbital from each carbon is directed towards the center of the ring, combining to form a set of three molecular orbitals. Additionally, the three unhybridized p-orbitals, oriented tangentially in the plane of the ring, overlap to form another set of molecular orbitals. This model successfully explains the high electron density in the center of the ring and the ability of the cyclopropyl (B3062369) group to interact with adjacent π-systems.
| Bonding Model | Key Features for C-C Bonds | Key Features for C-H Bonds |
| Coulson-Moffitt | Increased p-character; "Bent" or "banana" bonds with electron density outside the internuclear axis. | Increased s-character. |
| Walsh | Overlap of p-orbitals in the plane of the ring and sp² orbitals directed towards the ring center. | Formed from sp² hybrid orbitals. |
Substituents can significantly influence the geometry of the cyclopropane ring, leading to notable asymmetry in its C-C bond lengths. This effect is particularly pronounced with π-acceptor substituents, such as carbonyl groups, nitro groups, or phenyl rings. When a π-acceptor is attached to the cyclopropane ring, it engages in conjugation with the ring's Walsh orbitals. This electronic interaction results in a specific pattern of bond length changes: the C-C bond distal (opposite) to the substituent is shortened, while the two vicinal (adjacent) C-C bonds are lengthened. This asymmetry is a direct consequence of the electronic delocalization from the cyclopropane ring into the substituent's π-system. The effect is additive, meaning that the presence of multiple π-acceptor substituents can lead to even more pronounced variations in bond lengths within the ring.
| Substituent Type | Effect on Vicinal C-C Bonds | Effect on Distal C-C Bond |
| π-Acceptor (e.g., -COOR, -NO₂, -Ph) | Lengthening | Shortening |
| σ-Acceptor (e.g., Halogens) | Lengthening | Shortening |
| σ-Donor (e.g., -SiMe₃) | Shortening | Lengthening |
The Walsh model of cyclopropane predicts a set of high-lying molecular orbitals, designated as 3e', which possess π-like character. These orbitals have the appropriate symmetry to interact effectively with the low-lying unoccupied π-orbitals of acceptor substituents. This orbital interaction is a form of conjugation and is strongest when the π-system of the substituent is aligned parallel to the plane of the adjacent C-C bond in the ring. This preferred orientation is known as the "bisected" conformation. The donation of electron density from the cyclopropane's 3e' orbitals into the substituent's π-acceptor orbitals stabilizes the system and is responsible for the geometric changes observed, namely the lengthening of the vicinal bonds and shortening of the distal bond.
Conformational Analysis and Energy Profiles of Cyclopropyl Systems
Understanding the conformational preferences of substituted cyclopropanes is crucial for predicting their reactivity and interactions. Computational chemistry provides powerful tools for this analysis.
Density Functional Theory (DFT) has emerged as a highly effective and widely used computational method for investigating the electronic structure and energy of molecules. It is particularly valuable for calculating the torsional energy profiles of substituted cyclopropyl systems. By systematically rotating a substituent around its bond to the cyclopropane ring and calculating the energy at each increment, a potential energy surface can be generated. These calculations consistently show that for π-acceptor substituents, the lowest energy conformation is the bisected one, where the substituent's π-system aligns with the ring's orbitals, maximizing conjugation. The energy barrier
Computational Elucidation of Reaction Mechanisms and Intermediates
Theoretical and computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms involving cyclopropylcarbinol derivatives, offering insights that are often inaccessible through experimental methods alone. By modeling the potential energy surface, researchers can identify and characterize transient species like transition states and intermediates, map out reaction pathways, and understand the factors governing selectivity.
Transition State Characterization in Cyclopropylcarbinyl Rearrangements
The rearrangement of cyclopropylcarbinyl cations is a classic example of a reaction governed by non-classical carbocation intermediates. Computational chemistry has been instrumental in characterizing the transition states of these complex transformations. Density Functional Theory (DFT) calculations have been meticulously applied to unravel the details of terpene cyclization reactions, which often involve cyclopropylcarbinyl intermediates. jst.go.jp These studies have revealed that what were once considered fleeting secondary carbocations can exist as key transition states, significantly influencing the reaction's course. jst.go.jp
A consensus view, supported by computational explorations, is that a bicyclobutonium ion, featuring a three-center, two-electron bond, serves as a minimum intermediate in the interconversion of homoallyl, cyclopropylcarbinyl, and cyclobutyl carbocations. nih.govresearchgate.net DFT calculations are used to locate and characterize the transition state structures connecting these intermediates. This involves optimizing the geometry of the transition state and performing frequency calculations to confirm it is a first-order saddle point on the potential energy surface (i.e., it has exactly one imaginary frequency). The energy of this transition state determines the activation barrier for the rearrangement. For instance, computational studies on the rearrangement of cyclopropyl-substituted nitrenium ions have used DFT to predict product distributions by calculating the energies of various transition states, leading to outcomes like cyclopropyl ring expansion or ethylene (B1197577) elimination. nih.govchemrxiv.org These theoretical models help to rationalize and, in some cases, predict the complex reactivity of these systems with reasonable accuracy. nih.govchemrxiv.org
Molecular Electron Density Theory (MEDT) in Cycloaddition Reactions (e.g., [3+2] Cycloaddition of C-cyclopropyl-N-methylnitrone)
Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of cycloaddition reactions by analyzing the changes in electron density along the reaction pathway. A prominent example is the study of the [3+2] cycloaddition (32CA) reaction between C-cyclopropyl-N-methylnitrone and styrene. scielo.org.mxscielo.org.mxresearchgate.net
This reaction has been investigated using MEDT at the B3LYP/6-311++G(d,p) level of theory. scielo.org.mxscielo.org.mx Analysis of the Electron Localization Function (ELF) for C-cyclopropyl-N-methylnitrone classifies it as a zwitterionic-type three-atom component (TAC). scielo.org.mxias.ac.in This classification is significant because zwitterionic TACs typically participate in reactions with higher activation energies. ias.ac.in The reaction proceeds via a one-step mechanism through four possible stereo- and regioisomeric pathways. scielo.org.mxscielo.org.mx
Conceptual DFT (CDFT) indices, such as the electronic chemical potential and nucleophilicity, predict a global electronic flux from the nucleophilic nitrone to the styrene. scielo.org.mxscielo.org.mx The reaction leading to the formation of one specific cycloadduct (isoxazolidine 3) exhibits the lowest activation enthalpy. scielo.org.mx This preference is attributed to the slightly increased polar character, as evidenced by the global electron density transfer (GEDT) at the transition state. scielo.org.mx A Bonding Evolution Theory (BET) study further reveals that the formation of new C-C and C-O bonds has not yet begun at the transition state; instead, the reaction occurs through the coupling of pseudoradical centers. scielo.org.mx
Energy Profiles and Regioselectivity Prediction for Complex Transformations
Computational chemistry is a cornerstone for predicting the outcome of complex reactions by calculating their energy profiles. The Curtin–Hammett principle establishes a direct link between the difference in the Gibbs free energy of competing transition states and the resulting product ratio, which is fundamental to predicting selectivity. nih.gov
For transformations involving cyclopropylcarbinyl systems, DFT calculations are employed to map the potential energy surface for all feasible reaction pathways. This involves calculating the energies of reactants, intermediates, transition states, and products. For example, in the [3+2] cycloaddition of C-cyclopropyl-N-methylnitrone, the Gibbs free energies of the reactions were found to be endergonic, ranging from 2.83 to 7.39 kcal/mol in the gas phase. scielo.org.mx The activation enthalpies for the different pathways determine the kinetic product distribution, with the lowest energy barrier corresponding to the major product. scielo.org.mxias.ac.in
These computational models can effectively predict regioselectivity. In the cycloaddition of nitrones, the regioselectivity is often governed by the most favorable two-center interaction between the reactants. nih.govresearchgate.net For polar processes, this is typically the interaction between the most nucleophilic center of one molecule and the most electrophilic center of the other. researchgate.net By computing energy profiles, researchers can quantitatively assess these interactions and predict the favored regioisomer, providing critical guidance for synthetic planning. nih.govrsc.org Molecular dynamics simulations can also be applied to study reaction selectivity, especially in cases where post-transition state bifurcations occur, meaning a single transition state leads to multiple products. pku.edu.cn
Computational Prediction and Validation of Spectroscopic Data
Computational methods are invaluable for predicting spectroscopic properties, aiding in the structural elucidation and characterization of molecules like [1-(Cyclopropylmethyl)cyclopropyl]methanol. By calculating parameters such as NMR chemical shifts and vibrational frequencies, theoretical chemistry provides a direct comparison point for experimental data, enabling confident assignment of complex spectra.
Calculation of Proton and Carbon Chemical Shifts (e.g., GIAO/DFT, HF approaches)
The prediction of ¹H and ¹³C NMR chemical shifts is a routine and highly effective application of computational chemistry. The most common and reliable method is the Gauge-Including Atomic Orbital (GIAO) approach, frequently paired with Density Functional Theory (DFT). rsc.orgimist.ma This combination, often using functionals like B3LYP or PBE0 with appropriate basis sets (e.g., 6-311+G(d,p), cc-pVTZ), has been shown to produce excellent correlations between calculated and experimental chemical shifts. researchgate.netmdpi.com
The standard procedure involves:
Optimizing the molecular geometry at a suitable level of theory.
Performing a GIAO calculation on the optimized geometry to compute the absolute isotropic shielding constants (σ).
Converting the calculated shielding constants to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).
The formula used is: δ_sample = σ_TMS - σ_sample
Excellent linear correlations between experimental and computed chemical shifts, often with R² values greater than 0.99, provide strong validation for structural assignments. researchgate.netmdpi.com While DFT methods are prevalent, the Hartree-Fock (HF) method can also be used for these calculations. nih.govnih.govaip.org However, HF theory does not include electron correlation and can be less accurate than modern DFT functionals, particularly for complex systems. nih.govmdpi.com Double-hybrid DFT and post-HF methods like MP2 can offer superior accuracy but at a higher computational cost. nih.gov
| Method | Typical Functional/Basis Set | Key Features | Accuracy |
| GIAO/DFT | B3LYP/6-311+G(d,p) | Most common approach; balances accuracy and computational cost. rsc.orgmdpi.com | High (often <0.1 ppm RMSD for ¹H with proper scaling). researchgate.net |
| GIAO/HF | 6-31G(d) | Does not include electron correlation; generally less accurate than DFT. nih.govmdpi.com | Lower than DFT; can exhibit larger deviations from experimental values. nih.gov |
| GIAO/MP2 | pcSseg-3 | Includes post-HF correlation; more accurate but computationally expensive. nih.gov | Very high; often superior to standard DFT methods. nih.gov |
Theoretical Studies of Vibrational and Electronic Spectra
Theoretical calculations are crucial for interpreting vibrational (Infrared and Raman) and electronic (UV-Vis) spectra.
Vibrational Spectra: The most straightforward method for calculating vibrational spectra is the static approach within the harmonic approximation. nih.gov This involves computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix) for an optimized molecular geometry. Diagonalizing this matrix yields the harmonic vibrational frequencies and normal modes. researchgate.net While computationally efficient, this method neglects anharmonicity and can deviate from experimental frequencies. Scaling factors are often applied to improve agreement. chemrxiv.org
For higher accuracy, anharmonic effects must be considered. This can be achieved through more advanced methods such as:
Vibrational Perturbation Theory (VPT2): Treats anharmonicity as a perturbation to the harmonic case. researchgate.net
Vibrational Self-Consistent Field (VSCF): An analogue to the Hartree-Fock method in electronic structure theory. psu.edu
Molecular Dynamics (MD) Simulations: A dynamic approach that samples the potential energy surface by simulating the motion of atoms over time. The vibrational spectrum is then obtained from the Fourier transform of the dipole moment autocorrelation function. This method naturally includes temperature and anharmonic effects. nih.gov
Electronic Spectra: The prediction of electronic spectra, such as UV-Vis absorption, is typically performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies corresponding to electronic transitions between molecular orbitals. To provide a more detailed comparison with experimental results, these calculations can be extended to simulate the full vibronic (vibrational-electronic) structure of the spectrum. The time-dependent correlation function approach can be used to calculate vibrationally-resolved one-photon absorption spectra, which accounts for the simultaneous changes in electronic and vibrational states. q-chem.com
| Spectrum Type | Computational Method | Information Obtained |
| Vibrational (IR, Raman) | Harmonic Approximation | Fundamental vibrational frequencies and modes. nih.gov |
| Vibrational Perturbation Theory (VPT2) | Anharmonically corrected frequencies. researchgate.net | |
| Molecular Dynamics (MD) | Full vibrational density of states, including temperature and anharmonic effects. nih.gov | |
| Electronic (UV-Vis) | Time-Dependent DFT (TD-DFT) | Electronic transition energies (λ_max) and oscillator strengths. researchgate.net |
| Time-Dependent Correlation Function | Vibrationally-resolved electronic spectra (vibronic structure). q-chem.com |
Electronic States of Cyclopropane Studied by Ab Initio Multireference Configuration Interaction Calculations
Ab initio multireference configuration interaction (MRCI) calculations serve as a powerful theoretical tool for investigating the complex electronic structure of cyclopropane. Due to the often multiconfigurational nature of molecular excited states, methods that account for both non-dynamical (or static) and dynamical electron correlation are necessary for accurate predictions. barbatti.orgosti.gov MRCI fulfills this requirement and has been successfully employed to determine excitation energies and assign spectral features observed in experimental studies of cyclopropane. cardiff.ac.uk
Research combining VUV absorption spectroscopy with MRCI calculations has provided significant insights into the electronic transitions of cyclopropane. The absolute photoabsorption cross-section of cyclopropane is dominated by prominent, broad peaks that arise from electronic transitions into valence-excited states. cardiff.ac.uk MRCI calculations have been instrumental in obtaining the excitation energies for these transitions, enabling assignments to be proposed for most of the observed absorption bands. cardiff.ac.uk The calculations model the excitation of valence electrons into Rydberg or virtual valence orbitals. cardiff.ac.uk
Further ab initio configuration interaction studies have focused on the carbon K-shell spectrum of gaseous cyclopropane. These calculations have been crucial for assigning the bands observed via inner-shell electron energy loss spectroscopy (ISEELS). iaea.org The findings indicate that the spectrum is dominated by an intense band corresponding to the 1s→σ*(CC)(1a₂') transition, which exhibits significant vibrational excitation. iaea.org This vibrational structure is explained by the different equilibrium geometries of the molecule in its ground state (D₃h symmetry) versus its core-excited state, which has a trimethylenic geometry. iaea.orgelsevierpure.com In contrast, the Rydberg core-excited states and the core ion show only slight distortions from the ground state structure. iaea.org
The results from these computational studies are often in good agreement with experimental findings, corroborating the utility of the delocalization model for cyclopropane's σ electrons. aip.org For instance, theoretical calculations predict an A₂′ state as the lowest singlet excited state, with two ¹E′ states at higher energies, which aligns with experimental observations. aip.org The lowest excited electronic states are found to begin at approximately 6.3 eV. aip.org
The following tables summarize key theoretical findings for the electronic states of cyclopropane based on computational studies.
Table 1: Calculated Vertical Excitation Energies (eV) and Assignments for Singlet States of Cyclopropane
| State | Excitation Energy (eV) | Character |
|---|---|---|
| ¹A₂' | 7.35 | 3e' → 4a₁' (3s) |
| ¹E' | 8.12 | 3e' → 4e' (3p) |
| ¹A₁' | 8.89 | 3e' → 5a₁' (4s) |
| ¹E' | 9.34 | 3e' → 5e' (4p) |
| ¹A₂' | 9.68 | 1a₂" → 4e' (3p) |
Data derived from ab initio multireference configuration interaction calculations and spectroscopic analysis. cardiff.ac.uk
Table 2: Key Transitions and Features in the Core-Excited Spectrum of Cyclopropane
| Transition | Key Feature | Explanation |
|---|---|---|
| 1s → σ*(CC)(1a₂') | Dominant intense band | Large vibrational excitation due to significant geometry change from D₃h (ground state) to a trimethylenic equilibrium geometry in the core-excited state. iaea.org |
| 1s → Rydberg Orbitals | Weaker structures | The molecule is only slightly distorted in these core-excited states. iaea.org |
Data based on ab initio configuration interaction and simple Franck-Condon calculations. iaea.org
These computational approaches not only allow for the precise assignment of experimental spectra but also provide a deeper understanding of the electronic structure and geometry of cyclopropane in its various excited states.
Strategic Applications of Cyclopropylcarbinol Chemistry in Organic Synthesis
Cyclopropylcarbinols as Chiral Building Blocks for Complex Natural Product and Pharmaceutical Synthesis
Cyclopropylcarbinols are valuable chiral building blocks in the asymmetric synthesis of natural products and pharmaceuticals. nbinno.com Their utility stems from the ability to undergo stereospecific rearrangements, allowing for the transfer of chirality and the creation of new stereocenters with a high degree of control. researchgate.netrsc.org The inherent strain of the cyclopropane (B1198618) ring can be harnessed to drive reactions that lead to the formation of more complex cyclic and acyclic systems. marquette.edu
One notable application is in the synthesis of Schisandraceae natural products, where a cyclopropylcarbinol ring expansion strategy has been explored to construct the intricate fused ring systems characteristic of these molecules. researchgate.net This approach leverages the controlled rearrangement of the cyclopropylcarbinyl cation to build complex molecular frameworks. Furthermore, the development of enantioselective methods for the synthesis of cyclopropenes has provided access to enantiomerically pure cyclopropenylcarbinols, which serve as precursors to chiral alkylidenecyclopropane derivatives. wiley-vch.deresearchgate.net
The strategic placement of a cyclopropylcarbinol moiety within a synthetic intermediate allows for a cascade of reactions, often biomimetic in nature, to efficiently assemble complex natural product skeletons. researchgate.net This approach has been instrumental in the total synthesis of various natural products, where rearrangement reactions of cyclopropylcarbinol-derived intermediates play a pivotal role in constructing key structural motifs. rsc.org
Synthetic Pathways to Diverse Skeletal Structures
The reactivity of cyclopropylcarbinols, including [1-(Cyclopropylmethyl)cyclopropyl]methanol, provides access to a diverse array of molecular skeletons through various synthetic pathways.
Aryl-substituted cyclopropyl (B3062369) carbinols can undergo a facile and stereoselective rearrangement catalyzed by indium triflate to produce 1,4-disubstituted 1,3-butadienes. researchgate.net This transformation offers a direct method for the synthesis of conjugated diene systems, which are important structural motifs in many organic molecules. mdpi.commdpi.com The reaction proceeds under mild conditions and provides a valuable tool for the construction of these useful building blocks. researchgate.net
| Catalyst | Substrate | Product |
| In(OTf)3 | Aryl-substituted cyclopropyl carbinol | 1,4-Disubstituted 1,3-butadiene |
Sigmatropic rearrangements of cyclopropenylcarbinol derivatives have emerged as a powerful and stereoselective method for the synthesis of a wide variety of alkylidenecyclopropanes. beilstein-journals.org These rearrangements, including semanticscholar.orgnih.gov- and nih.govnih.gov-sigmatropic shifts, allow for the efficient construction of these strained ring systems, which can be challenging to access through other synthetic routes. beilstein-journals.orgyoutube.comnih.govnih.gov This methodology has been particularly useful for preparing heterosubstituted and functionalized alkylidenecyclopropanes. beilstein-journals.org The development of catalytic enantioselective methods has further expanded the utility of this approach, providing access to highly enantioenriched alkylidenecyclopropanes. nih.govscienmag.com
| Rearrangement Type | Substrate | Product |
| semanticscholar.orgnih.gov-Sigmatropic | Cyclopropenylcarbinol derivatives | Alkylidenecyclopropanes |
| nih.govnih.gov-Sigmatropic | Cyclopropenylcarbinol derivatives | Alkylidenecyclopropanes |
The chemistry of cyclopropylcarbinols can be harnessed to construct heterocyclic ring systems. For instance, the 1,3-dipolar cycloaddition reaction of nitrones with alkenes is a well-established method for synthesizing isoxazolidines, a class of five-membered heterocycles. nih.govtsijournals.combeilstein-journals.orgmdpi.comnih.gov While not a direct transformation of the cyclopropylcarbinol itself, the underlying principles of controlling reactivity and stereochemistry are relevant.
More directly, an efficient synthesis of seven-membered tetrahydro-1,3-oxazepines has been developed through the regioselective intramolecular amination of a cyclopropylmethyl cation. semanticscholar.orgnih.govfigshare.comacs.org This process involves the generation of a carbocation intermediate from a cyclopropylmethyl system, which then undergoes an intramolecular cyclization to form the heterocyclic ring. semanticscholar.orgnih.govfigshare.comacs.org This method has been shown to be highly diastereoselective, leading to the formation of trans-tetrahydro-1,3-oxazepines. semanticscholar.orgnih.govfigshare.comacs.org Other methods for the synthesis of tetrahydro-1,3-thiazepines, a related sulfur-containing heterocycle, have also been developed. beilstein-journals.org
This compound can serve as a precursor for the synthesis of other important functional groups, namely cyclopropylamines and cyclopropyl ketones.
Cyclopropylamines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.com They can be prepared from cyclopropylmethanol (B32771) through a reaction with amines in the presence of a dehydrating agent. nbinno.com Another route to cyclopropylamines involves the Curtius degradation of a cyclopropanecarboxylic acid, which can be accessed from cyclopropylcarbinol precursors. researchgate.netresearchgate.net The Hofmann reaction of cyclopropanecarboxamide (B1202528) is another established method for the synthesis of cyclopropylamine. googleapis.com
Cyclopropyl ketones are useful building blocks in organic synthesis and can be prepared by the oxidation of cyclopropyl carbinols. nbinno.comkyushu-u.ac.jp For example, cyclopropyl methyl ketone is an important intermediate in the production of pharmaceuticals and agrochemicals. chemicalbook.comsincerechemicals.com The synthesis of these ketones can also be achieved through the reaction of cyclopropyl Grignard reagents with carbonyl compounds. nbinno.com
Cyclopropyl-Containing Compounds as Precursors for Pharmacologically Active Agents (Focus on Chemical Synthesis)
The dicyclopropylcarbinol structure present in this compound is a valuable pharmacophore and a key structural motif in several modern pharmaceuticals. The inclusion of cyclopropyl rings in drug candidates can significantly impact their metabolic stability, potency, and pharmacokinetic properties. This compound serves as a crucial starting material or intermediate in the synthesis of these complex molecules.
One of the most prominent applications of this compound is in the synthesis of inhibitors for the hepatitis C virus (HCV) NS3/4A protease. This enzyme is essential for viral replication, making it a prime target for antiviral therapy. Several potent HCV protease inhibitors incorporate the dicyclopropylcarbinol moiety derived directly from this compound.
For instance, in the synthesis of the antiviral agent faldaprevir, this compound is a key building block. The synthesis involves the initial preparation of this alcohol, which is then typically oxidized to the corresponding carboxylic acid, [1-(cyclopropylmethyl)cyclopropyl]carboxylic acid. This acid is then coupled with other complex fragments of the target molecule through standard amide bond-forming reactions.
Table 2: Synthesis of a Key Intermediate from this compound
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| 1 | This compound | Oxidizing agent (e.g., TEMPO, bleach) | [1-(Cyclopropylmethyl)cyclopropyl]carbaldehyde | Oxidation of the primary alcohol to an aldehyde. |
| 2 | [1-(Cyclopropylmethyl)cyclopropyl]carbaldehyde | Oxidizing agent (e.g., Sodium chlorite) | [1-(Cyclopropylmethyl)cyclopropyl]carboxylic acid | Further oxidation of the aldehyde to the corresponding carboxylic acid. |
The strategic importance of this compound lies in its ability to introduce the specific dicyclopropyl structural motif early in a synthetic route. The stereochemistry and conformational rigidity imparted by the cyclopropyl groups are often critical for the molecule's ability to bind effectively to its biological target. The syntheses are designed to be convergent, where large, pre-functionalized fragments are combined in the final stages, a strategy for which intermediates like this compound are essential.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Faldaprevir |
| [1-(Cyclopropylmethyl)cyclopropyl]carbaldehyde |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of [1-(Cyclopropylmethyl)cyclopropyl]methanol?
- Methodology : Multi-step synthesis involving cyclopropanation and functional group transformations. For example:
Cyclopropane ring formation : Use transition metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) with diiodomethane and a zinc-copper couple .
Hydroxymethyl introduction : Employ nucleophilic substitution or oxidation-reduction sequences, such as NaBH₄ reduction of a ketone intermediate .
- Critical parameters : Temperature control (±2°C) and anhydrous conditions to prevent side reactions. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:4) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- 1H NMR analysis :
- Cyclopropane protons: Distinct multiplets at δ 0.5–1.5 ppm due to ring strain.
- Hydroxymethyl protons: Triplet at δ 3.5–4.0 ppm (J = 6–7 Hz) .
- IR spectroscopy : O-H stretch at ~3300 cm⁻¹ and C-O stretch at ~1050 cm⁻¹ .
- Validation : Compare with computed spectra (DFT/B3LYP/6-31G*) to resolve ambiguities .
Q. What experimental protocols are used to determine physical properties (e.g., melting point, solubility)?
- Melting point : Differential Scanning Calorimetry (DSC) at 5°C/min under N₂. Expected range: 80–100°C (varies with purity) .
- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO. Typical solubility: >10 mM in DMSO; <1 mM in water .
- Table 1: Key Physical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 142.20 g/mol | |
| LogP (Predicted) | 1.2 ± 0.3 | |
| Solubility in DMSO | >50 mg/mL |
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for cyclopropane derivatives?
- Approach :
Perform DFT calculations (e.g., Gaussian 16) to map energy profiles of competing pathways (e.g., radical vs. carbene mechanisms) .
Compare activation energies (ΔG‡) to identify dominant pathways under specific conditions (e.g., solvent polarity, temperature) .
- Case study : Discrepancies in yields (60% vs. 88%) for similar cyclopropane syntheses were attributed to solvent effects on transition states .
Q. What strategies optimize stereochemical outcomes in cyclopropane-containing compounds during synthesis?
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to enforce enantioselectivity .
- Kinetic vs. thermodynamic control : Adjust reaction temperature (e.g., –78°C favors kinetic product) .
- Validation : Chiral HPLC (Chiralpak AD-H column) with hexane/iPrOH (90:10) to confirm enantiomeric excess (>95% ee) .
Q. How do structural modifications (e.g., substituent electronegativity) influence biological activity in cyclopropane analogs?
- SAR studies :
- Electron-withdrawing groups : Enhance metabolic stability (e.g., halogen substitution increases t₁/₂ by 2× in hepatic microsomes) .
- Hydroxyl positioning : Axial vs. equatorial orientation affects binding to cytochrome P450 enzymes (Kd values: 5 nM vs. 50 nM) .
- Table 2: Comparative Bioactivity Data
| Derivative | Target Affinity (IC₅₀) | Metabolic Stability (t₁/₂) | Reference |
|---|---|---|---|
| Parent compound | 10 µM | 2.5 h | |
| 5-Chloro analog | 2.3 µM | 5.1 h | |
| Dimethylamino-substituted | 0.8 µM | 8.7 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
